Product packaging for Ketotifen impurity 3-d4(Cat. No.:)

Ketotifen impurity 3-d4

Cat. No.: B12403333
M. Wt: 299.4 g/mol
InChI Key: IYSYPCSSDZBWHN-LZMSFWOYSA-N
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Description

Contextual Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is a cornerstone of modern pharmaceutical science, involving the identification, quantification, and characterization of any extraneous substances within a drug product. wikipedia.orgamericanpharmaceuticalreview.com These impurities can originate from various stages, including the synthesis of the API, degradation of the drug substance over time, or interactions with other components of the formulation. nih.gov Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines for impurity profiling. americanpharmaceuticalreview.com This is because even minute quantities of certain impurities can potentially impact the safety and effectiveness of a medication. wikipedia.org Therefore, a thorough understanding and control of the impurity profile of a drug is not just a regulatory requirement but a fundamental aspect of ensuring patient well-being. wikipedia.orgsynzeal.com

Overview of Ketotifen (B1218977) Fumarate (B1241708) and Associated Chemical Impurities

Ketotifen fumarate is the salt form of Ketotifen, a second-generation H1-antihistamine and mast cell stabilizer. wikipedia.orgmedchemexpress.comprinceton.edu It is utilized for its therapeutic effects in managing allergic conditions. The manufacturing process and subsequent storage of Ketotifen fumarate can lead to the formation of several related chemical impurities. These are substances that are structurally similar to the parent drug but may have different chemical and pharmacological properties. One such identified substance is Ketotifen Impurity 3. synzeal.comresearchgate.net The presence and quantity of these impurities must be carefully monitored to ensure the quality and consistency of the final drug product. synzeal.com Studies on the degradation of ketotifen have shown that it can decompose under various conditions, such as changes in pH and exposure to light, leading to the formation of various degradation products. nih.govsynzeal.comnih.govnih.gov

Rationale for the Synthesis and Characterization of Deuterated Impurities in Analytical Science

In the precise world of analytical chemistry, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are invaluable. nih.govresearchgate.netnih.govnih.gov This is the primary rationale behind the synthesis of compounds like Ketotifen impurity 3-d4. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. researchgate.net By strategically replacing some hydrogen atoms with deuterium atoms on an impurity molecule, a "heavy" version is created. researchgate.net

This deuterated standard is chemically identical to the original impurity and behaves similarly during sample preparation and chromatographic separation. nih.gov However, its increased mass allows it to be distinguished by a mass spectrometer. researchgate.net This enables a technique called isotopic dilution, which is a highly accurate method for quantifying the amount of the non-labeled impurity in a sample. nih.gov The use of a deuterated internal standard can correct for variations in sample extraction and potential matrix effects, leading to more reliable and precise analytical results. nih.gov

Research Objectives and Scope for this compound Investigation

The primary research objective for the synthesis and characterization of this compound is to serve as a high-fidelity internal standard for the accurate quantification of Ketotifen Impurity 3 in pharmaceutical preparations of Ketotifen fumarate. The scope of its investigation would typically include:

Chemical Synthesis: Developing a robust and reproducible method for the synthesis of this compound with a high degree of isotopic enrichment and chemical purity.

Structural Characterization: Employing advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the exact structure and the position of the deuterium labels on the molecule.

Analytical Method Development: Establishing and validating a sensitive and specific analytical method, most commonly LC-MS/MS, for the simultaneous detection and quantification of both Ketotifen Impurity 3 and this compound.

Application in Quality Control: Utilizing the developed method and the deuterated standard in routine quality control testing of Ketotifen fumarate batches to ensure that the levels of Impurity 3 remain within the acceptable limits set by regulatory authorities.

Compound Information

Compound NameChemical Name
Ketotifen 4-(1-Methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo nih.govsynzeal.comcyclohepta[1,2-b]thiophen-10-one wikipedia.org
Ketotifen Fumarate 4-(1-Methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo nih.govsynzeal.comcyclohepta[1,2-b]thiophen-10-one fumarate
Ketotifen Impurity 3 4-(1-Methylpiperidin-4-yl)-4H-benzo nih.govsynzeal.comcyclohepta[1,2-b]thiophen-4-ol wikipedia.orgsynzeal.comresearchgate.net
This compound Deuterated form of Ketotifen Impurity 3 medchemexpress.comprinceton.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NOS B12403333 Ketotifen impurity 3-d4

Properties

Molecular Formula

C18H17NOS

Molecular Weight

299.4 g/mol

IUPAC Name

2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one

InChI

InChI=1S/C18H17NOS/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16/h1-4,7,10,19H,5-6,8-9,11H2/i8D2,9D2

InChI Key

IYSYPCSSDZBWHN-LZMSFWOYSA-N

Isomeric SMILES

[2H]C1(CC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC(N1)([2H])[2H])[2H]

Canonical SMILES

C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3

Origin of Product

United States

Synthetic Methodologies for Ketotifen Impurity 3 D4

Retrosynthetic Analysis and Design for Deuterium (B1214612) Incorporation

Retrosynthetic analysis is a method for designing a synthesis by working backward from the target molecule to identify suitable starting materials. icj-e.orgub.edu For an isotopically labeled compound, this analysis must also incorporate a strategy for the efficient and selective introduction of the deuterium atoms.

The designation "d4" indicates the incorporation of four deuterium atoms. The strategic placement of these labels is critical. In drug molecules and their impurities, deuterium is often substituted for hydrogen at sites susceptible to metabolic oxidation. nih.govresearchgate.net This substitution can slow down metabolism due to the kinetic isotope effect, where the heavier carbon-deuterium bond is broken more slowly than a carbon-hydrogen bond. mdpi.comnih.gov

For Ketotifen (B1218977) impurity 3-d4, the deuterium atoms are strategically placed on the piperidine (B6355638) ring at the C2 and C6 positions, adjacent to the nitrogen and the C4-position, respectively. A logical precursor for this moiety is 1-Methyl-4-piperidone-[2,2,6,6-d4]. The protons on the carbons alpha to the ketone in the non-deuterated precursor are acidic and can be readily exchanged for deuterium under base-catalyzed conditions. This placement ensures the label is stable and located at a potential site of metabolic transformation.

The retrosynthetic plan for Ketotifen impurity 3-d4 hinges on the disconnection of the carbon-carbon bond between the tricyclic thiophene (B33073) system and the piperidine ring at the C4 position. This approach breaks the target molecule into two key synthons: a nucleophilic deuterated piperidinyl fragment and an electrophilic tricyclic fragment, or more practically, an electrophilic deuterated piperidone and a nucleophilic tricyclic fragment.

The most feasible synthetic route involves the reaction of a nucleophilic organometallic derivative of the 4H-benzo beilstein-journals.orgx-chemrx.comcyclohepta[1,2-b]thiophene core with the key deuterated electrophile, 1-Methyl-4-piperidone-[2,2,6,6-d4]. This organometallic addition reaction directly forms the desired tertiary alcohol structure.

Table 1: Proposed Retrosynthetic Approach for this compound

StepTransformationPrecursors IdentifiedKey Isotopic Material
1C4-C4' Bond Disconnection (Alcohol formation)4-(organometallic)-4H-benzo beilstein-journals.orgx-chemrx.comcyclohepta[1,2-b]thiophene + 1-Methyl-4-piperidone-[2,2,6,6-d4]1-Methyl-4-piperidone-[2,2,6,6-d4]
2Preparation of Organometallic Reagent4-halo-4H-benzo beilstein-journals.orgx-chemrx.comcyclohepta[1,2-b]thiophene + Metal (e.g., Mg, Li)N/A
3Preparation of Deuterated Ketone1-Methyl-4-piperidone + Deuterium Source (e.g., D₂O)D₂O

This plan establishes a convergent synthesis where the two main components of the molecule are prepared separately and combined in a final key step.

Multi-Step Synthesis of Deuterated Analogs

The execution of the synthetic plan requires careful optimization of each step to ensure high yields and isotopic purity.

The cornerstone of the synthesis is the efficient preparation of the deuterated precursor, 1-Methyl-4-piperidone-[2,2,6,6-d4]. This is typically achieved through a hydrogen-deuterium (H/D) exchange reaction on the non-labeled ketone. researchgate.netrsc.org The efficiency of this exchange is highly dependent on the reaction conditions.

The process involves treating 1-Methyl-4-piperidone with a deuterium source, most commonly deuterium oxide (D₂O), in the presence of a base. The base facilitates the formation of an enolate intermediate, which is then quenched by D₂O, incorporating deuterium at the alpha positions. This cycle is repeated until a high level of deuterium incorporation is achieved.

Table 2: Optimization Parameters for the Synthesis of 1-Methyl-4-piperidone-[2,2,6,6-d4]

ParameterOptionsConsiderations for High Isotopic Enrichment
Deuterium Source D₂O, DCO₂DD₂O is cost-effective and readily available. rsc.org
Catalyst NaOD, K₂CO₃, LiTMPA strong, non-nucleophilic base is preferred to promote enolization without causing side reactions.
Solvent D₂O, Anhydrous THF, TolueneUsing D₂O as the solvent maximizes the concentration of the deuterium source. Anhydrous co-solvents may be needed for substrate solubility. rsc.org
Temperature 25°C to 120°CHigher temperatures can increase the rate of exchange but may also promote side reactions. mdpi.com Optimization is required.
Reaction Time 1 to 48 hoursSufficient time is needed for multiple exchange cycles to achieve >98% deuteration.

Achieving high isotopic purity (≥98% D) is often challenging due to the reversible nature of the H/D exchange. researchgate.net Careful monitoring by NMR spectroscopy or mass spectrometry is essential to determine the optimal reaction time and conditions.

With the deuterated ketone in hand, the next phase is the coupling reaction. This step must be controlled to ensure the correct connectivity (regioselectivity) and to avoid unwanted side reactions (chemoselectivity).

Preparation of the Nucleophile : The 4H-benzo beilstein-journals.orgx-chemrx.comcyclohepta[1,2-b]thiophene core is first halogenated (e.g., brominated) at the 4-position. This bromide is then converted to an organometallic nucleophile, such as a Grignard reagent (using magnesium) or an organolithium reagent (using an alkyllithium like n-BuLi).

Coupling Reaction : The organometallic reagent is added to a solution of 1-Methyl-4-piperidone-[2,2,6,6-d4] at low temperature (e.g., -78°C) to control the reactivity. This nucleophilic addition to the ketone carbonyl forms the tertiary alcohol product after an aqueous workup.

Chemoselectivity : The primary challenge is ensuring the organometallic reagent adds exclusively to the ketone. The low temperature helps prevent potential side reactions, such as enolization of the ketone by the basic organometallic reagent.

Regioselectivity : The positions of the functional groups (halide on the thiophene ring, ketone on the piperidine ring) pre-determine the regioselectivity of the coupling, ensuring the correct molecular skeleton is formed.

Stereoselectivity : The addition of the nucleophile to the planar ketone creates a new chiral center at the C4 position of the final product. Without the use of chiral catalysts or auxiliaries, this synthesis will produce a racemic mixture of (R)- and (S)-enantiomers. Since the name "this compound" does not specify a particular stereoisomer, the racemic synthesis is appropriate.

Purification and Isolation Techniques for Labeled Impurities

The final stage of the synthesis is the purification and isolation of the target compound. For isotopically labeled impurities used as analytical standards, achieving high chemical and isotopic purity is paramount. moravek.com The presence of residual starting materials or side products could compromise its use in quantitative assays.

Several chromatographic techniques are suitable for the purification of a moderately polar alcohol like this compound.

Table 3: Comparison of Purification Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
Flash Column Chromatography Separation based on polarity using a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase.High capacity, cost-effective for initial bulk purification.Lower resolution compared to HPLC; may not separate closely related impurities.
Semi-Preparative HPLC High-resolution separation using a high-pressure system. Can be run in normal-phase or reversed-phase mode.Excellent for isolating the final product with high purity (>99%). atlanchimpharma.comLower capacity, more expensive solvents and equipment.
Crystallization Isolation of a pure solid from a solution by inducing precipitation.Can yield very high purity material in a single step if a suitable solvent system is found.Finding appropriate crystallization conditions can be challenging and time-consuming.

A common strategy is to perform an initial purification using flash chromatography to remove the majority of impurities, followed by a final polishing step with semi-preparative HPLC or crystallization to achieve the required high purity. atlanchimpharma.com The identity and purity of the final product must be confirmed by a suite of analytical methods, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H). atlanchimpharma.com

Chromatographic Purification Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purifying ketotifen and its related substances, including deuterated impurities. clearsynth.com For isolating specific compounds like this compound, preparative HPLC is the preferred method due to its high-resolution capabilities.

Preparative High-Performance Liquid Chromatography (HPLC): While specific preparative HPLC conditions for this compound are often proprietary, the methodology can be inferred from analytical HPLC methods developed for ketotifen and its impurities. researchgate.netnih.gov Reversed-phase chromatography is the most common approach.

A typical preparative HPLC method would involve the following:

Column: A reversed-phase column, such as a C8 or C18, is generally used, providing the necessary hydrophobicity to retain ketotifen and its analogues. researchgate.netresearchgate.net

Mobile Phase: The mobile phase usually consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as a phosphate (B84403) or triethylamine (B128534) phosphate buffer). researchgate.netresearchgate.netmdpi.com The pH of the buffer is a critical parameter that is adjusted to ensure optimal separation.

Elution: Isocratic or gradient elution can be employed. A gradient elution, where the proportion of the organic solvent is gradually increased, is often more effective for separating complex mixtures of impurities. researchgate.net

Detection: An ultraviolet (UV) detector is used to monitor the separation, with the detection wavelength set to a value where ketotifen and its impurities exhibit strong absorbance, such as 297 nm. researchgate.netresearchgate.net

Fractions are collected as the compounds elute from the column, and those containing the pure deuterated impurity are combined.

Flash Chromatography: Before preparative HPLC, flash chromatography may be used as an initial, lower-resolution purification step. This technique is faster and more cost-effective for processing larger quantities of the crude synthetic product, effectively removing major impurities before the final high-resolution polishing step by HPLC.

Crystallization and Other Isolation Strategies

After chromatographic purification, the fractions containing this compound are typically pooled, and the solvent is removed. The resulting solid residue can be further purified by crystallization.

Crystallization: Crystallization is a powerful technique for removing remaining trace impurities. The choice of solvent is critical and is determined empirically. For the parent compound, ketotifen, ethyl acetate (B1210297) has been noted as a suitable crystallization solvent. nih.gov A similar solvent or a mixture of solvents would likely be effective for its deuterated impurity. The process involves dissolving the compound in a minimal amount of a hot solvent and then allowing the solution to cool slowly. The target compound selectively crystallizes out, leaving impurities behind in the solvent. The purified crystals are then collected by filtration.

Assessment of Isotopic Enrichment and Purity

Once purified, the final compound must be rigorously analyzed to confirm its chemical purity and to determine the degree and location of deuterium incorporation (isotopic enrichment). This is crucial for its function as an internal standard. rroij.com

Chemical Purity Analysis: The chemical purity is typically assessed using analytical HPLC coupled with a UV detector or a mass spectrometer. The method is validated for parameters like linearity, accuracy, and precision. nih.gov The goal is to ensure that the level of any single impurity does not exceed the limits set by regulatory guidelines (often less than 0.1%). rroij.com

Isotopic Enrichment Analysis: The primary techniques for assessing isotopic enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular weight of the synthesized compound. nih.gov A successful synthesis of this compound will show a molecular ion peak that is four mass units higher than the non-deuterated impurity, confirming the incorporation of four deuterium atoms. LC-MS is also invaluable for quantifying the percentage of the d4 species relative to any residual d0, d1, d2, or d3 species. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is a powerful tool to confirm the specific location of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This confirms that the deuteration occurred at the desired positions in the molecule.

The combination of these analytical techniques provides a comprehensive profile of the synthesized this compound, ensuring it is suitable for its intended use as a high-purity internal standard in analytical studies.

Advanced Analytical Characterization of Ketotifen Impurity 3 D4

Spectroscopic Techniques for Structural Elucidation and Isotope Localization

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, including isotopically labeled compounds. pharmaffiliates.com By analyzing the interactions of atomic nuclei within a magnetic field, different NMR experiments can provide information on chemical structure, connectivity, and the specific sites of isotopic labeling. studymind.co.uk

High-field ¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental techniques used to confirm the primary structure of a molecule. For Ketotifen (B1218977) Impurity 3-d4, these analyses verify the integrity of the core 4H-benzo synzeal.comresearchgate.netcyclohepta[1,2-b]thiophen-4-ol structure and the piperidine (B6355638) ring.

In the ¹H NMR spectrum of Ketotifen Impurity 3-d4, the signals corresponding to the protons on the piperidine ring adjacent to the nitrogen atom would be absent or significantly diminished. This absence serves as primary evidence of successful deuteration at these positions. The remaining protons on the aromatic rings and the thiophene (B33073) moiety would exhibit characteristic chemical shifts and coupling patterns, confirming the unchanged portion of the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Illustrative) (Note: This table is illustrative, as specific experimental data is not publicly available. Chemical shifts are estimated and presented in ppm relative to a standard like TMS.)

¹H NMR ¹³C NMR
Assignment Chemical Shift (ppm)
Aromatic Protons7.0 - 8.0
Thiophene Protons7.2 - 7.6
CH-OH~5.5
Piperidine CH (non-deuterated)~2.5 - 3.0
NH~3.5
Piperidine CH₂ (deuterated)Absent

Nuclear Magnetic Resonance (NMR) Spectroscopy

²H NMR for Direct Deuterium (B1214612) Site Verification

While ¹H NMR provides indirect evidence of deuteration through signal disappearance, ²H (Deuterium) NMR spectroscopy offers direct proof. researchgate.net Since deuterium is an NMR-active nucleus, a ²H NMR experiment produces signals only from the deuterium atoms in the molecule. pharmaffiliates.comstudymind.co.uk For this compound, the spectrum would ideally show distinct resonances corresponding to the deuterium atoms on the piperidine ring. This analysis unequivocally confirms the locations of isotopic labeling, providing definitive evidence that deuteration occurred at the intended sites and not elsewhere on the molecule through unexpected exchange reactions.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by mapping the connections between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to trace the connectivity of the protons within the aromatic and thiophene ring systems, confirming their individual spin systems. scribd.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comgithub.io This is vital for assigning specific ¹³C signals to their corresponding protons. In the HSQC spectrum of this compound, no cross-peaks would appear for the deuterated positions, further confirming the sites of labeling. github.io

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation of this compound

Experiment Correlating Nuclei Purpose Expected Key Correlations
COSY ¹H - ¹HMaps proton spin systemsCorrelations between adjacent aromatic and thiophene protons.
HSQC ¹H - ¹³C (1-bond)Assigns carbons directly bonded to protonsCorrelations between each aromatic/thiophene proton and its attached carbon. Absence of signals for CD₂ positions.
HMBC ¹H - ¹³C (2-3 bonds)Connects molecular fragmentsCorrelations from aromatic protons to quaternary carbons; correlations from piperidine protons to carbons in the central ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. sciex.com It is particularly important for isotopically labeled compounds to confirm the incorporation of the desired number of isotopes.

HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the calculation of a unique elemental formula. The molecular formula for this compound is C₁₈H₁₃D₄NOS. axios-research.commedchemexpress.com The presence of four deuterium atoms in place of four protium (B1232500) atoms results in a distinct mass increase compared to the non-labeled analogue, Norketotifen (B1244999) (C₁₈H₁₇NOS). By comparing the measured exact mass to the theoretical calculated mass, HRMS can unequivocally confirm the molecular formula and, therefore, the successful incorporation of four deuterium atoms.

Table 3: Theoretical Exact Mass Data for this compound and its Non-Deuterated Analogue

Compound Molecular Formula Theoretical Exact Mass [M+H]⁺
This compoundC₁₈H₁₃D₄NOS300.1344
Norketotifen (Ketotifen Impurity 3)C₁₈H₁₇NOS296.1080

Isotopic Pattern Analysis for Deuterium Content Verification

The verification of deuterium content and the isotopic purity of this compound is critically achieved through mass spectrometry (MS). This technique separates ions based on their mass-to-charge ratio (m/z), providing a distinct signature for the deuterated compound compared to its non-deuterated counterpart. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is a powerful tool for this purpose, offering the accuracy and resolution needed to distinguish between isotopologues. researchgate.net

When analyzing this compound, the mass spectrum will exhibit a characteristic isotopic cluster. The monoisotopic mass of the protonated, non-deuterated Ketotifen Impurity 3 is approximately 296.11 g/mol . For this compound, where four hydrogen atoms have been replaced by deuterium, the expected monoisotopic mass of the protonated molecule [M+H]⁺ will be approximately 300.13 g/mol .

Table 1: Theoretical Mass-to-Charge Ratios for Protonated Isotopologues of Ketotifen Impurity 3

Isotopologue Description Approximate [M+H]⁺ (m/z)
d0 Non-deuterated 296.11
d1 One Deuterium 297.12
d2 Two Deuteriums 298.12
d3 Three Deuteriums 299.13

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Deuterium Effects

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by probing its characteristic vibrational modes. The substitution of hydrogen with deuterium induces predictable shifts in vibrational frequencies, serving as a powerful tool for structural confirmation.

The most significant effect of deuteration is observed in the stretching frequencies of carbon-hydrogen (C-H) bonds. Due to the increased mass of deuterium compared to hydrogen, the vibrational frequency of a carbon-deuterium (C-D) bond is lower than that of a C-H bond. ajchem-a.com This phenomenon, known as the isotopic effect, is a direct consequence of the principles of the harmonic oscillator model in quantum mechanics, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system. libretexts.org

In the IR and Raman spectra of this compound, the characteristic C-H stretching vibrations, typically found in the 2800–3100 cm⁻¹ region, will be absent or significantly diminished at the positions where deuterium has been substituted. optica.orgnih.gov Concurrently, new absorption bands corresponding to C-D stretching vibrations will appear in the "silent region" of the spectrum, generally between 2100 cm⁻¹ and 2300 cm⁻¹. ustc.edu.cnnih.gov The appearance of these distinct C-D stretching bands provides unambiguous evidence of successful deuteration.

Raman spectroscopy is particularly advantageous for observing these changes. ustc.edu.cnresearchgate.net While C-H stretching vibrations can sometimes be complicated by phenomena like Fermi resonance, the corresponding C-D stretching region is often clearer, allowing for more straightforward structural interpretation. ustc.edu.cn Furthermore, other vibrational modes, such as bending or rocking, involving the deuterated positions will also shift to lower frequencies, although typically to a lesser extent than stretching modes. ajchem-a.com Analysis of these shifts across the entire spectral fingerprint region provides a comprehensive verification of the location and extent of isotopic labeling in the this compound molecule.

Table 2: Comparison of Typical Vibrational Frequencies for C-H and C-D Bonds

Vibrational Mode Typical Frequency Range (C-H) Expected Frequency Range (C-D)
Stretching 2800 - 3100 cm⁻¹ optica.org 2100 - 2300 cm⁻¹ optica.org

Chromatographic Techniques for Purity and Homogeneity Assessment

Chromatographic methods are indispensable for evaluating the chemical purity and homogeneity of this compound. These techniques separate the target compound from any related substances, including its non-deuterated analogue, synthetic precursors, or degradation products. High-Performance Liquid Chromatography (HPLC) is the most prominent and versatile technique for this purpose, while Gas Chromatography (GC) may have limited applicability. mdpi.com

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust HPLC method is crucial for accurately quantifying the purity of this compound. The goal is to achieve optimal separation between the main compound peak and any potential impurities.

The separation of Ketotifen and its impurities is most commonly achieved using reversed-phase HPLC (RP-HPLC). researchgate.netbioline.org.br

Stationary Phase: Octadecylsilica (C18) columns are frequently used and provide excellent resolving power for compounds of moderate polarity like Ketotifen. bioline.org.brnih.gov Octylsilica (C8) columns are also a viable alternative. researchgate.netnih.gov The choice between C18 and C8 depends on the specific impurity profile, with C18 generally offering greater retention for non-polar compounds.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier.

Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. The ratio of organic modifier to aqueous buffer is a critical parameter that is adjusted to control the retention time and resolution. nih.govugm.ac.id Studies have shown successful separation of Ketotifen using mobile phases containing acetonitrile or methanol in proportions ranging from 30% to 60%. nih.govmdpi.comnih.gov

Aqueous Buffer: A buffer is used to control the pH of the mobile phase, which is crucial for achieving reproducible retention times and good peak shapes, especially for ionizable compounds like Ketotifen. Phosphate (B84403) or acetate (B1210297) buffers are commonly employed. ugm.ac.idnih.gov The pH is often adjusted to a range between 2.8 and 6.5 to ensure the analyte is in a consistent ionic state. researchgate.netbioline.org.br For instance, one method utilized a mixture of methanol, triethylamine (B128534) phosphate buffer (pH 2.8), and tetrahydrofuran (B95107) (43:55:2, v/v/v). researchgate.net Another successful separation used acetonitrile and a 10 mM disodium (B8443419) hydrogen phosphate buffer at pH 6.5 (45:55 v/v). bioline.org.br

Optimization involves systematically adjusting the mobile phase composition (e.g., the percentage of organic modifier and the pH of the buffer) to maximize the resolution between the peak for this compound and any adjacent impurity peaks.

Table 3: Example HPLC Parameters for Ketotifen Analysis

Parameter Condition 1 Condition 2 Condition 3
Column C18 (250 x 4.6 mm, 5 µm) bioline.org.br C8 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net C18 (125 x 4.0 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile : Phosphate Buffer (pH 6.5) (45:55) bioline.org.br Methanol : Buffer (pH 2.8) : THF (43:55:2) researchgate.net Acetonitrile : Methanol : Acetate Buffer (pH 4.8) (30:40:30) nih.gov
Flow Rate 1.0 mL/min bioline.org.br 1.2 mL/min researchgate.net 2.0 mL/min nih.gov

| Detection | 230 nm bioline.org.br | 297 nm researchgate.net | 296 nm nih.gov |

Following chromatographic separation, a suitable detector is required to quantify the eluted compounds.

UV-Vis and Photodiode Array (PDA) Detection: Ketotifen possesses a chromophore that absorbs ultraviolet (UV) light, making UV-Vis detection a straightforward and robust choice. perkinelmer.com A specific wavelength, often the wavelength of maximum absorbance (λmax), is selected for quantification to ensure high sensitivity. For Ketotifen, detection wavelengths between 230 nm and 300 nm have been reported. researchgate.netbioline.org.brtandfonline.com A Photodiode Array (PDA) detector offers a significant advantage over a simple UV-Vis detector by acquiring the entire UV spectrum for each point in the chromatogram. perkinelmer.com This provides both chromatographic and spectroscopic information, which is invaluable for peak purity assessment and impurity identification by comparing the spectra of unknown peaks to that of the main compound. tandfonline.com

Gas Chromatography (GC) for Volatile Constituents (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com However, Ketotifen is a relatively large, complex molecule with low volatility and is not ideally suited for direct GC analysis. tandfonline.com Analysis by GC would likely require a derivatization step to increase the volatility and thermal stability of the molecule, which adds complexity to the analytical procedure.

Therefore, GC is generally not the primary method for assessing the purity and homogeneity of this compound itself. Its applicability would be limited to the analysis of any volatile constituents that could be present as impurities, such as residual solvents from the synthesis process or small, volatile degradation products. mdpi.com An investigation using Inverse Gas Chromatography (IGC) has been performed to study water adsorption on Ketotifen Fumarate (B1241708), but this is a specialized characterization of surface properties rather than a routine purity assessment. tandfonline.com

Chiral Chromatography for Enantiomeric Purity Evaluation

Ketotifen and its primary metabolite, norketotifen, are chiral compounds. Their chirality does not arise from a stereogenic carbon atom but from molecular asymmetry (atropisomerism) caused by the hindered rotation of the seven-membered ring. nih.govdntb.gov.ua Consequently, this compound (Norketotifen-d4) also exists as a pair of enantiomers. Distinguishing between these enantiomers is crucial, as they can exhibit different pharmacological and toxicological profiles.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the benchmark technique for separating and quantifying enantiomers. americanpharmaceuticalreview.comrsc.org For the enantiomeric purity evaluation of this compound, a method analogous to that used for norketotifen can be employed. googleapis.com This involves using a CSP that can form transient diastereomeric complexes with the enantiomers, leading to differential retention times and allowing for their separation. Polysaccharide-based CSPs, for instance, are widely used for their broad applicability in resolving racemic compounds. rsc.org

The successful separation allows for the determination of the enantiomeric excess (ee), a measure of the purity of a chiral sample.

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity

ParameterValue
Column Chiral Stationary Phase (e.g., Amylose or Cellulose-based)
Mobile Phase Iso-octane / Ethanol / Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 288 nm
Column Temperature 25°C
Injection Volume 10 µL

Hyphenated Techniques for Comprehensive Profiling

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the detailed analysis of complex samples. For an impurity like this compound, these techniques provide the sensitivity and specificity required for trace-level detection and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for quantifying trace-level impurities in pharmaceutical substances. nih.gov The technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. google.comgoogleapis.com A highly accurate and precise LC-MS/MS method can be developed for the determination of this compound. nih.gov

The method typically involves a reverse-phase HPLC system for separation, followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides exceptional specificity by monitoring a particular fragmentation of the parent ion, minimizing interference from the matrix and other components. The use of an electrospray ionization (ESI) source in positive mode is common for this class of compounds. nih.gov

Table 2: Representative LC-MS/MS Parameters for Trace Analysis

ParameterValue
LC System Ultra-High Performance Liquid Chromatography (UHPLC)
Column C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Optimized gradient from 5% to 95% B
Flow Rate 0.4 mL/min
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (m/z) → Product Ion (m/z) [Specific to Norketotifen-d4]
Internal Standard Norketotifen or other suitable labeled analogue

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of volatile and semi-volatile organic compounds. frontiersin.org It is particularly useful for identifying potential volatile impurities that may arise during the synthesis of the active pharmaceutical ingredient or its related compounds. While norketotifen itself has low volatility, GC-MS analysis can be performed, often requiring chemical derivatization to increase the analyte's volatility and improve its chromatographic properties. jfda-online.com

Derivatization, such as silylation or acylation, converts polar functional groups (like the secondary amine in norketotifen) into less polar, more volatile derivatives. jfda-online.com Following separation on the GC column, the mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum that serves as a "fingerprint" for identification by comparing it to spectral libraries. PubChem, for instance, has a registered GC-MS spectrum for norketotifen. nih.gov This approach can be effectively applied to screen for and identify volatile impurities related to the synthesis of this compound.

Table 3: General GC-MS Parameters for Impurity Profiling

ParameterValue
GC System Gas Chromatograph with a capillary column (e.g., 5% Phenyl-Methylpolysiloxane)
Injection Mode Split/Splitless
Carrier Gas Helium
Oven Program Temperature ramp from ~100°C to ~300°C
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar
MS Detector Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu

Mechanistic Studies on Ketotifen Impurity Formation and Degradation Pathways

Investigation of Synthetic Route-Specific Impurity Formation Mechanisms

The synthesis of ketotifen (B1218977) is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of byproducts. These impurities can arise from various factors, including the starting materials, reagents, and reaction conditions.

The specific byproducts formed are highly dependent on the chosen synthetic route. While detailed proprietary synthesis information is often not publicly available, general chemical principles suggest that incomplete reactions, side reactions, and the presence of impurities in starting materials can all contribute to the final impurity profile. For instance, "Ketotifen Impurity A" (4-(1-Methyl-4-piperidylidene)-4H-benzo acs.orgnih.govcyclohepta[1,2-b]thiophene) and "Ketotifen EP Impurity G" are known process-related impurities. allmpus.comsigmaaldrich.com

The conditions under which a chemical reaction is carried out play a crucial role in determining the types and quantities of impurities formed. Factors such as temperature, pH, reaction time, and the choice of solvents and catalysts can all influence the reaction pathways and lead to the formation of different byproducts. For example, the use of certain reagents might lead to over-alkylation or other unwanted side reactions.

Elucidation of Degradation Pathways of Ketotifen Leading to Related Impurities

Ketotifen, like many pharmaceutical compounds, can degrade over time when exposed to various environmental factors. This degradation can lead to a decrease in the potency of the drug and the formation of potentially harmful degradation products.

Oxidative degradation is a common pathway for many drugs. For ketotifen, this can involve the formation of N-oxide and hydroxylated derivatives. For example, "Ketotifen EP Impurity D" is the N-oxide of ketotifen. allmpus.com Studies have shown that degradation of ketotifen can proceed with oxidation in the piperidine (B6355638) ring. mdpi.comresearchgate.net

Hydrolysis is the breakdown of a compound due to reaction with water. The stability of ketotifen is pH-dependent. Studies have shown that ketotifen is moderately stable at a pH between 1 and 7, but its degradation increases significantly at a pH of 10 or higher. mdpi.comresearchgate.net This degradation can be catalyzed by acidic or basic conditions.

Exposure to light can also cause the degradation of ketotifen. Photodegradation studies have identified several degradation products, some of which are also observed under thermal stress at specific pH values. mdpi.com This suggests that similar degradation mechanisms may be at play.

Thermal Degradation Profiles and Kinetics

Forced degradation studies are instrumental in identifying potential degradation products and understanding the chemical stability of a drug substance. In the case of ketotifen, investigations into its behavior under thermal stress have revealed important degradation pathways and kinetics.

A significant study on the degradation of ketotifen was conducted at 70°C across a wide pH range, from strongly acidic (pH 1.0) to strongly alkaline (pH 13.0). mdpi.comresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net The degradation of ketotifen was found to follow pseudo-first-order kinetics. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net The stability of ketotifen is markedly influenced by pH, with greater degradation observed at higher pH levels. mdpi.comresearchgate.netdntb.gov.uaresearchgate.net

The degradation of ketotifen primarily involves modifications to the piperidine ring, specifically through oxidation and demethylation. mdpi.comresearchgate.net Several degradation products have been identified under these thermal stress conditions, providing insight into the molecule's susceptible points.

The table below summarizes the kinetic data for the thermal degradation of ketotifen at 70°C under various pH conditions.

pHDegradation (%)Rate Constant (k) (min⁻¹)Half-life (t₀.₅) (h)
1.0>30%1.15 x 10⁻³10.03
3.0≤ 14.04%2.30 x 10⁻⁴50.15
7.0≤ 14.04%4.61 x 10⁻⁴25.08
10.0>30%1.65 x 10⁻³4.18
13.0>30%1.79 x 10⁻³3.86

This data is based on a study conducted at 70°C and illustrates the pH-dependent degradation of ketotifen. mdpi.com

Application of Isotopic Labeling in Mechanistic Elucidation (e.g., Kinetic Isotope Effects, Tracer Studies)

Isotopic labeling is a powerful technique employed in mechanistic studies to trace the fate of atoms through chemical reactions and to determine the rate-limiting steps of a reaction. The use of stable isotopes, such as deuterium (B1214612) (²H or D), can provide profound insights into the formation and degradation pathways of drug impurities.

While specific studies on "Ketotifen impurity 3-d4" are not available in the public domain, we can hypothesize its application based on known degradation pathways of ketotifen. A common degradation product of ketotifen is norketotifen (B1244999), which is formed by the demethylation of the piperidine ring. Let us consider a hypothetical scenario where "this compound" refers to a deuterated analogue of a ketotifen degradation product.

Kinetic Isotope Effects (KIEs):

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. bioline.org.br For the demethylation of ketotifen, the cleavage of a carbon-hydrogen (C-H) bond on the N-methyl group is a key step. If this step is rate-determining, replacing the hydrogen atoms on the methyl group with deuterium (to give a -CD₃ group) would lead to a significant decrease in the reaction rate. This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than the C-H bond, thus requiring more energy to break. clearsynth.com

By measuring the rates of formation of the demethylated impurity from both ketotifen and its deuterated analogue (ketotifen-d₃), a primary kinetic isotope effect (kH/kD) greater than 1 would indicate that the C-H bond cleavage is involved in the rate-determining step of the demethylation process.

Tracer Studies:

Isotopically labeled compounds can be used as "tracers" to follow the metabolic or degradation fate of a specific part of a molecule. For instance, if a specific ketotifen impurity is suspected to form via a particular rearrangement or transfer of a functional group, synthesizing ketotifen with an isotopic label at that position can confirm the pathway.

In the context of "this compound," let's assume it represents a known degradation product with four deuterium atoms at specific, non-exchangeable positions. By introducing this labeled compound into a system, researchers could:

Trace its formation: By analyzing the degradation products of a precursor labeled with deuterium at specific sites, one could track the movement and retention of the deuterium atoms, thereby confirming the proposed reaction mechanism.

Investigate interconversions: If there are multiple related impurities, tracer studies with "this compound" could reveal if it is a precursor to other degradation products or if it exists in equilibrium with other species.

The application of isotopic labeling, through both kinetic isotope effects and tracer studies, provides an unparalleled level of detail in understanding the intricate mechanisms of impurity formation. While direct research on "this compound" is not publicly documented, the principles outlined here demonstrate how such a labeled compound would be an invaluable tool in the comprehensive mechanistic elucidation of ketotifen degradation.

Application of Ketotifen Impurity 3 D4 As a Research Reference Standard

Development and Validation of Quantitative Analytical Methods for Ketotifen (B1218977) and Related Impurities

The control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory authorities to ensure the safety and efficacy of pharmaceutical products. Reference standards, such as Ketotifen impurity 3-d4, are essential tools for the development, validation, and routine application of analytical methods designed to quantify these impurities accurately. synzeal.comsynzeal.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its sensitivity and selectivity, making it ideal for quantifying low-level analytes in complex samples. nih.govlcms.cz The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS/MS-based bioanalysis. researchgate.nettexilajournal.com

Deuterated standards are preferred because their physicochemical properties are nearly identical to the analyte of interest. researchgate.net This similarity ensures that the internal standard and the analyte exhibit similar behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer. texilajournal.comscispace.com Consequently, the internal standard can effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to significantly improved accuracy and precision of the analytical method. veeprho.comtexilajournal.com

In the analysis of ketotifen, a deuterated analog like Ketotifen-d3 has been successfully employed as an internal standard for quantification in beagle dog plasma. mdpi.comnih.gov The standard and the analyte co-elute, experiencing the same potential for ionization interference, which allows the ratio of their peak areas to provide a highly reliable measure of the analyte's concentration. texilajournal.comchromforum.org

Table 1: LC-MS/MS Parameters for Ketotifen Analysis Using a Deuterated Internal Standard

ParameterKetotifen (Analyte)Ketotifen-d3 (Internal Standard)Reference
Mass Transition (m/z)310.2 → 96.0313.2 → 99.1 mdpi.comnih.gov
Ionization ModeElectrospray Ionization (ESI) Positive mdpi.comnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) mdpi.comnih.gov

For an analytical method to be considered reliable, it must undergo rigorous validation to demonstrate its suitability for the intended purpose. This compound plays a crucial role in this process, particularly in establishing the method's linearity, precision, and accuracy.

A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte (e.g., ketotifen or its impurities) and a constant concentration of the internal standard (this compound). The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. In a validated method for ketotifen using a deuterated internal standard, excellent linearity was demonstrated over the concentration range of 0.02–5 ng/mL, with a correlation coefficient (r) exceeding 0.997. mdpi.com

Validation protocols, following guidelines from regulatory bodies like the FDA, assess several key parameters. nih.gov The use of a deuterated internal standard is instrumental in meeting the stringent acceptance criteria for these parameters. For instance, in a validated LC-MS/MS method for ketotifen, the precision (expressed as coefficient of variation, %CV) and accuracy were well within acceptable limits. mdpi.comnih.gov

Table 2: Summary of Method Validation Data for Ketotifen Quantification using a Deuterated Internal Standard

Validation ParameterConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Precision & AccuracyLLOQ (0.02 ng/mL)6.67%7.56%106.31% mdpi.com
LQC (0.06 ng/mL)4.44%5.88%97.56%
MQC (0.4 ng/mL)2.28%3.14%100.94%
HQC (4 ng/mL)3.57%3.93%99.38%
Linearity Range0.02–5 ng/mL (r > 0.997) mdpi.com
RecoveryKetotifen99.71% to 102.30% mdpi.com
Internal Standard92.40%

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Role in Impurity Profiling and Fingerprinting of Ketotifen Drug Substance and Product Batches

Impurity profiling is the comprehensive process of detecting, identifying, and quantifying impurities in a drug substance or finished product. This process is fundamental to controlling the quality and safety of pharmaceuticals. this compound, as a labeled version of a known impurity (norketotifen), is an invaluable tool in this endeavor. It can be used as a reference marker to confirm the identity of norketotifen (B1244999) in different batches of ketotifen drug substance and product. By comparing the chromatographic retention time and mass spectral data of a peak in the sample with that of the this compound standard, analysts can unequivocally identify the impurity. This is crucial for creating a detailed impurity "fingerprint" for each batch, which helps in monitoring the consistency of the manufacturing process and ensuring batch-to-batch reproducibility.

Contribution to Stability-Indicating Method Development for Ketotifen

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. nih.govresearchgate.net The development of such methods involves subjecting the drug to stress conditions like acid, base, oxidation, heat, and light to induce degradation. researchgate.netmdpi.comnih.gov

In this context, this compound is essential for the precise quantification of the parent drug, ketotifen, as it degrades. As degradation products are formed, the complexity of the sample matrix increases. A stable-labeled internal standard ensures that the quantification of the remaining active ingredient is not affected by these changes. scispace.com Studies have shown that ketotifen is moderately stable at neutral and acidic pH but degrades significantly at pH levels of 10 and above. mdpi.comresearchgate.net An accurate stability-indicating method, underpinned by a reliable internal standard like this compound, is necessary to precisely measure the rate and extent of this degradation, thereby helping to establish appropriate storage conditions and shelf-life for the drug product.

Application in Pre-Clinical Pharmacokinetic and Metabolic Research of Ketotifen

Pharmacokinetic (PK) studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism. These studies are fundamental to drug development, and they rely on highly sensitive and accurate bioanalytical methods to measure drug concentrations in biological fluids and tissues over time. nih.gov

Due to extensive first-pass metabolism, plasma concentrations of ketotifen following oral administration are typically very low, often in the pg/mL to low ng/mL range. nih.govresearchgate.net This necessitates the use of highly sensitive analytical methods, such as LC-MS/MS, for its quantification in biological matrices like plasma. nih.govnih.gov

This compound, as a stable isotope-labeled internal standard, is ideally suited for these demanding bioanalytical applications. veeprho.com It ensures the accuracy of PK data by correcting for variability during the extraction of the drug from complex biological matrices (e.g., plasma, tissue homogenates) and for matrix-induced signal suppression or enhancement during MS analysis. lcms.cz

A validated LC-MS/MS method using a deuterated internal standard has been successfully applied to a bioequivalence study of ketotifen in beagle dogs. mdpi.comnih.gov This method allowed for the reliable determination of key pharmacokinetic parameters, demonstrating the indispensable role of labeled standards in generating the high-quality data required for preclinical research.

Table 3: Pharmacokinetic Parameters of Ketotifen in Beagle Dogs Determined Using an LC-MS/MS Method with a Deuterated Internal Standard

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Reference
Cmax (ng/mL)4.332 ± 1.3584.454 ± 1.352 mdpi.com
Tmax (h)1.542 ± 0.6201.500 ± 0.603
t1/2 (h)4.853 ± 0.4905.094 ± 0.525
AUClast (ngh/mL)27.841 ± 6.70527.282 ± 6.465
AUCinf (ngh/mL)28.643 ± 6.89528.219 ± 6.719

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity.

Elucidation of Metabolic Pathways via Deuterium (B1214612) Tracing (in vitro, animal models)

The strategic incorporation of deuterium atoms into the molecular structure of this compound provides a powerful mechanism for tracing the metabolic fate of Ketotifen and its derivatives in biological systems. In vitro studies utilizing human liver microsomes have been instrumental in delineating the primary metabolic routes of Ketotifen. These investigations have revealed that the biotransformation of Ketotifen proceeds through three principal pathways: N-demethylation, N-oxidation, and N-glucuronidation. nih.gov

The use of a deuterated standard like this compound is particularly advantageous in these studies. When co-administered with the non-labeled parent drug in in vitro models (such as liver microsomes) or in animal models, the mass difference introduced by the deuterium atoms allows for the unambiguous differentiation of the administered standard from the endogenously formed metabolites using mass spectrometry. This technique, known as deuterium tracing, enables researchers to precisely track the conversion of the parent drug to its various metabolic products.

For instance, by monitoring the appearance of specific mass-to-charge (m/z) ratios, analysts can distinguish between the Norketotifen formed from the metabolism of Ketotifen and the this compound standard. This allows for the accurate quantification of the extent and rate of N-demethylation, providing crucial insights into the metabolic profile of the drug. While direct studies detailing the use of this compound for this specific purpose are not extensively published, the principles of isotopic labeling strongly support its utility in such research.

Table 1: Major Metabolic Pathways of Ketotifen Investigated Using Isotopic Tracing

Metabolic PathwayResulting MetaboliteRole of this compound
N-DemethylationNorketotifen (Ketotifen Impurity 3)Serves as a stable isotope-labeled internal standard for accurate quantification of the formed Norketotifen.
N-OxidationKetotifen N-oxideCan be used to differentiate from potential degradation products and ensure accurate measurement of the N-oxide metabolite.
N-GlucuronidationKetotifen-N-glucuronideHelps in the precise quantification of the glucuronidated conjugate, a major route of elimination.

In Vitro Enzyme Kinetic Studies Employing Labeled Substrates or Standards

The determination of enzyme kinetics is fundamental to understanding the efficiency and specificity of the enzymes responsible for drug metabolism. In vitro enzyme kinetic studies for Ketotifen metabolism, particularly the N-demethylation pathway, benefit significantly from the use of deuterated standards like this compound.

In these assays, which typically employ human liver microsomes or recombinant enzymes, this compound serves as an ideal internal standard. Its physicochemical properties are nearly identical to the analyte of interest (Norketotifen), ensuring that it behaves similarly during sample preparation and chromatographic separation. However, its distinct mass allows for separate detection by a mass spectrometer. This co-elution with a mass shift ensures that any variations in sample processing or instrument response are accounted for, leading to highly accurate and precise quantification of the metabolite formed during the enzymatic reaction.

The kinetic parameters of the N-demethylation of Ketotifen, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), can be determined with greater confidence when a stable isotope-labeled internal standard is used. By incubating the enzyme source with varying concentrations of Ketotifen and a fixed concentration of this compound, researchers can construct accurate substrate-velocity curves.

Table 2: Application of this compound in Enzyme Kinetic Parameter Determination

Kinetic ParameterDescriptionRole of this compound
Km (Michaelis-Menten Constant) Substrate concentration at which the reaction rate is half of Vmax.Ensures accurate quantification of the metabolite at each substrate concentration, leading to a more reliable calculation of Km.
Vmax (Maximum Reaction Velocity) The maximum rate of the enzymatic reaction.Provides a stable reference for the quantification of the product, allowing for a precise determination of Vmax.
Intrinsic Clearance (CLint) Ratio of Vmax to Km, representing the enzyme's efficiency.The accuracy of both Vmax and Km, facilitated by the deuterated standard, leads to a more robust calculation of intrinsic clearance.

This compound is a vital tool in the field of pharmaceutical sciences. Its primary application as a research reference standard, particularly as an internal standard in mass spectrometry-based assays, significantly enhances the quality and reliability of data obtained from metabolic and enzyme kinetic studies. The ability to accurately quantify the metabolites of Ketotifen in complex biological matrices allows for a deeper understanding of its pharmacokinetic and pharmacodynamic properties, ultimately contributing to the development of safer and more effective therapeutic strategies. While specific studies focusing solely on the use of this compound for metabolic pathway elucidation are not widely available, its utility in supporting such research is well-established based on the principles of stable isotope labeling.

Quality Assurance and Regulatory Science Aspects of Deuterated Impurity Reference Standards

Certification and Traceability Standards for Deuterated Reference Materials

The certification of deuterated reference materials is a rigorous process that ensures their identity, purity, and assigned content are well-characterized and documented. This process is governed by internationally recognized standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers. This accreditation ensures that the production and certification of reference materials are conducted with technical competence and a robust quality management system.

Traceability is a fundamental concept in the certification of reference materials. It establishes an unbroken chain of comparisons to a stated reference, such as a national or international standard, ultimately linking to the International System of Units (SI). For deuterated impurity reference standards, this means that the assigned value (e.g., concentration or purity) is metrologically traceable. Pharmacopoeias like the United States Pharmacopeia (USP) provide highly characterized reference standards that can serve as primary standards in jurisdictions that recognize them as such. The use of such standards ensures the comparability and reliability of analytical results across different laboratories and over time.

A Certificate of Analysis (CoA) is the primary document that accompanies a certified reference material. It provides comprehensive information about the material, including its identity, certified property values with associated uncertainties, and a statement of metrological traceability. For a deuterated standard like Ketotifen (B1218977) Impurity 3-d4, the CoA would typically be issued by a manufacturer accredited to ISO 17034.

Purity Determination and Potency Assignment for Isotopic Standards

The determination of purity for an isotopic standard like Ketotifen Impurity 3-d4 is a multi-faceted process that assesses both chemical and isotopic purity.

Chemical purity refers to the percentage of the desired chemical compound in the material, excluding isotopic variations and other chemical entities. This is often determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or by quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Isotopic purity , also known as isotopic enrichment, is a critical parameter for deuterated standards. It defines the percentage of the molecule that contains the deuterium (B1214612) labels at the specified positions. High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic purity by analyzing the relative abundance of the deuterated species compared to the unlabeled compound and other isotopologues. szabo-scandic.comsynzeal.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, can also provide valuable information on the degree and position of deuteration. szabo-scandic.com

Potency assignment combines the chemical and isotopic purity data to assign a final value to the reference standard, which is crucial for its use in quantitative analysis. The potency is typically expressed as a mass fraction or concentration and is reported on the Certificate of Analysis. For impurity reference standards, the ICH Q3A(R2) guideline allows for the use of the drug substance itself as a standard to estimate the levels of impurities, provided that response factors are considered. lgcstandards.com However, for the most accurate quantification, a well-characterized impurity reference standard is preferred.

Below is an illustrative data table summarizing the typical analytical techniques used for the purity and potency assignment of a deuterated impurity reference standard.

ParameterAnalytical Technique(s)Typical Acceptance Criteria
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) SpectroscopyConforms to the expected structure of this compound
Chemical Purity HPLC-UV/CAD, qNMR≥ 98.0%
Isotopic Purity (Enrichment) HRMS, ²H NMR≥ 98% deuteration at specified positions
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents Headspace Gas Chromatography (GC-HS)Complies with ICH Q3C limits
Assay (Potency) qNMR or Mass Balance (100% - impurities)Reported value with uncertainty

Stability Assessment and Long-Term Storage Requirements for this compound Reference Standard

Ensuring the stability of a deuterated reference standard throughout its lifecycle is critical for maintaining its accuracy and reliability. Stability studies are conducted to establish the re-test date and recommended storage conditions. These studies are designed to detect any degradation of the compound or changes in its purity over time and under various environmental conditions.

For this compound, a formal stability program would be established according to ICH Q1A(R2) guidelines. This involves storing the reference standard at long-term and accelerated storage conditions.

Long-term storage conditions are typically the recommended storage conditions, which for a solid chemical substance like this compound, might be at a controlled room temperature or refrigerated (2-8 °C), protected from light and moisture.

Accelerated storage conditions involve elevated temperature and humidity (e.g., 40 °C / 75% RH) to predict the long-term stability in a shorter timeframe.

A critical consideration for deuterated standards is the potential for hydrogen-deuterium (H-D) exchange . This can occur if the deuterium atoms are located at exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen) or are activated by adjacent functional groups. medchemexpress.com The stability of the deuterium label is therefore a key aspect of the characterization and stability assessment. The positions of the deuterium atoms in this compound should be on non-exchangeable carbon atoms to ensure its stability.

The following table illustrates a typical stability testing plan for a deuterated impurity reference standard.

Storage ConditionTesting Time PointsParameters to be Tested
Long-Term: 5 °C ± 3 °C0, 3, 6, 9, 12, 18, 24, 36 monthsAppearance, Purity (HPLC), Isotopic Purity (MS), Water Content
Accelerated: 25 °C ± 2 °C / 60% RH ± 5% RH0, 3, 6 monthsAppearance, Purity (HPLC), Isotopic Purity (MS), Water Content
Stress: 40 °C ± 2 °C / 75% RH ± 5% RH0, 1, 3 monthsTo identify potential degradation products and pathways

Based on the stability data, a re-test date is assigned to the reference standard, after which its purity and potency should be re-evaluated to ensure its continued suitability for use. Proper long-term storage in well-sealed containers at the recommended temperature and protected from light is essential to maintain the integrity of the this compound reference standard.

Global Regulatory Guidelines and Pharmacopoeial Requirements for Impurity Reference Standard Documentation

The use and documentation of impurity reference standards are subject to stringent global regulatory guidelines to ensure the quality and safety of pharmaceutical products. The primary guidelines are issued by the International Council for Harmonisation (ICH), with specific requirements also outlined by regional regulatory bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and national pharmacopoeias such as the United States Pharmacopeia (USP) and the Japanese Pharmacopoeia (JP).

ICH Guidelines:

ICH Q3A(R2) - Impurities in New Drug Substances: This guideline provides thresholds for the reporting, identification, and qualification of impurities. It mandates that reference standards used for the analytical procedures to control impurities should be evaluated and characterized according to their intended use. lgcstandards.com

ICH Q3B(R2) - Impurities in New Drug Products: This guideline extends the principles of impurity control to the finished drug product. medchemexpress.com

ICH M7(R1) - Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline provides a framework for the assessment and control of mutagenic impurities, which may have stricter control limits.

Pharmacopoeial Requirements:

United States Pharmacopeia (USP): USP General Chapter <1086> "Impurities in Drug Substances and Drug Products" provides guidance on the control of impurities. simsonpharma.com USP also provides official impurity reference standards which are highly characterized. amazonaws.comveeprho.com

European Pharmacopoeia (Ph. Eur.): The Ph. Eur. also sets out requirements for the control of impurities and provides official reference standards (CRS).

Japanese Pharmacopoeia (JP): The JP has its own set of standards for drug quality and provides reference standards for use in the prescribed analytical methods.

The documentation for an impurity reference standard like this compound that would be included in a regulatory submission (e.g., a New Drug Application or ANDA) should be comprehensive. It should include a detailed Certificate of Analysis and a characterization report that provides evidence of its structure, purity (chemical and isotopic), and assigned potency. The analytical methods used for characterization should be described, and their validation data may also be required.

The following table summarizes the key regulatory and pharmacopoeial requirements for impurity reference standard documentation.

Regulatory Body/PharmacopoeiaKey Requirements for Impurity Reference Standards
ICH Characterized according to intended use; used for identification and quantification of impurities above specified thresholds.
FDA (USA) Adherence to ICH guidelines; documentation to support the identity, strength, quality, and purity of the reference standard.
EMA (Europe) Adherence to ICH guidelines; may have specific requirements for the qualification of impurities.
USP Provides official reference standards; General Chapters outline requirements for impurity testing and control.
JP Provides official reference standards; specifies test methods and standards for impurities in monographs.

Future Directions and Emerging Research Avenues for Deuterated Pharmaceutical Impurities

Advancements in Automated Synthesis and High-Throughput Production of Labeled Impurities

The synthesis of deuterated impurities like Ketotifen (B1218977) impurity 3-d4 is traditionally complex. However, the advent of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the production of these critical reference standards. acs.orgsymeres.com

Automated flow synthesis systems are emerging as a superior alternative to conventional batch-type deuteration methods. bionauts.jp These systems allow for reactions to occur at ambient pressure and room temperature, significantly reducing the environmental impact and cost associated with high-pressure or low-temperature processes. bionauts.jp For a compound like Ketotifen impurity 3-d4, this means a more efficient and sustainable production pathway. A key advantage is the potential for high reaction performance, with demonstrated systems achieving 80-99% deuterium (B1214612) introduction and high yields, which is critical for producing isotopically pure standards. bionauts.jp

High-throughput experimentation (HTE) platforms further accelerate this process by allowing for the parallel screening of numerous reaction conditions, catalysts, and reagents. acs.orgrsc.org This rapid optimization is crucial for developing precise deuteration methods that minimize the formation of undesirable isotopic impurities. researchgate.netacs.org By integrating HTE with automated systems, researchers can quickly identify the optimal conditions for synthesizing specific labeled impurities on-demand, providing analytical chemists with the necessary reference materials for method validation and quality control. symeres.com

Table 1: Comparison of Synthesis Methods for Deuterated Impurities

FeatureTraditional Batch SynthesisAutomated Flow Synthesis
Operating Conditions Often requires high pressure or extreme temperaturesTypically ambient temperature and pressure bionauts.jp
Efficiency Lower throughput, sequential optimizationHigh-throughput experimentation (HTE) enabled rsc.org
Waste Generation Can produce significant chemical wasteReduced waste stream, improved sustainability bionauts.jp
Deuterium Incorporation Variable, can be difficult to controlHigh and precise introduction of deuterium (80-99%) bionauts.jp
Scalability Complex and costly to scaleMore conducive to on-demand and scalable production frontiersin.org

Development of Novel Analytical Platforms for Ultra-Trace Impurity Detection and Quantification

Ensuring the purity of a deuterated API requires the detection and quantification of impurities at exceptionally low levels. The future of this field lies in the development of highly sensitive and specific analytical platforms capable of ultra-trace analysis. shimadzu.com

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), remains a cornerstone technology. apacsci.comsynthinkchemicals.com Its ability to provide exact mass measurements is indispensable for distinguishing between isotopologues and accurately identifying unknown impurities in complex matrices. synthinkchemicals.com Advancements in HRMS are pushing detection limits lower, allowing for reliable screening at levels close to the analytical evaluation threshold (AET). americanpharmaceuticalreview.com

Beyond established methods, several novel platforms are gaining prominence:

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) : This technique offers real-time, direct analysis of volatile and semi-volatile impurities without the need for chromatographic separation. news-medical.net Its high-throughput capability, analyzing over 200 samples per day, could dramatically accelerate quality control processes. news-medical.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : While primarily used for elemental impurities, advanced ICP-MS methods are crucial for detecting trace metal contaminants from catalysts used in deuteration reactions. measurlabs.comperkinelmer.com Variations like Vapor Phase Decomposition (VPD)-ICP-MS are ideal for detecting ultra-trace surface contaminants. measurlabs.com

Advanced Spectroscopic Techniques : Methods such as modern Raman Spectroscopy and Near-Infrared (NIR) Spectroscopy are being increasingly used for non-destructive analysis. researchgate.netijpsjournal.com They provide rapid characterization of molecular structures and can be integrated into process analytical technology (PAT) for real-time monitoring. apacsci.com

Table 2: Emerging Analytical Platforms for Deuterated Impurity Analysis

Analytical TechniquePrincipleApplication for Deuterated ImpuritiesKey Advantage
LC-MS/MS Chromatographic separation followed by mass analysis of parent and fragment ions. synthinkchemicals.comStructure elucidation and quantification of known and unknown impurities like this compound. synthinkchemicals.comHigh sensitivity and specificity for complex mixtures. solubilityofthings.com
SIFT-MS Real-time analysis of trace gases using precisely controlled chemical ionization. news-medical.netHigh-throughput screening of volatile or semi-volatile impurities and residual solvents.Eliminates need for chromatography, enabling rapid analysis. news-medical.net
ICP-MS Ionization of sample in plasma followed by mass spectrometric detection. apacsci.comQuantification of ultra-trace elemental and metallic impurities from synthesis catalysts. perkinelmer.comUnparalleled sensitivity for elemental contaminants (ppt levels). perkinelmer.com
Raman Spectroscopy Analysis of inelastic scattering of monochromatic light to probe vibrational modes. ijpsjournal.comNon-destructive characterization of molecular structure and polymorphism in APIs and impurities. researchgate.netMinimal sample preparation, suitable for in-line process monitoring. researchgate.net

Integration of Computational Chemistry and Machine Learning for Impurity Prediction and Characterization

The integration of computational chemistry and machine learning (ML) is shifting the paradigm of impurity management from a reactive to a predictive approach. openreview.net For deuterated compounds, these in silico tools can forecast the formation of impurities like this compound before a synthesis is even attempted.

Computational chemistry, particularly quantum-mechanical models, can be used to predict the properties and potential reactivity of impurities. chemrxiv.org This allows for an early assessment of an impurity's potential toxicological profile, guiding chemists to select synthetic routes that avoid the formation of problematic byproducts. openreview.nettandfonline.com

Exploration of Artificial Intelligence in Pharmaceutical Impurity Research

Artificial intelligence (AI) represents the next frontier, unifying the advancements in synthesis, analytics, and computational modeling into an intelligent, cohesive ecosystem. chemical.aiamazonaws.com The application of AI is poised to accelerate and automate nearly every aspect of impurity research. zamann-pharma.com

Furthermore, AI is instrumental in accelerating the post-synthesis analysis. The traditional process of structure elucidation for an unknown impurity is a significant bottleneck, requiring extensive work by experts in mass spectrometry and process chemistry. openreview.net AI can significantly speed this up through a closed-loop approach:

Prediction : An AI model predicts a candidate set of plausible impurities for a given reaction. openreview.net

Analysis : The actual reaction mixture is analyzed using techniques like LC-MS.

Elucidation : A separate AI model, such as a chemistry-informed language model, translates the raw mass spectrometry data into potential molecular structures. researchgate.net

Matching : The system then matches the experimentally-derived structures against the predicted candidate list, enabling rapid and often automated identification of the impurity. openreview.net

This synergy between predictive AI and automated data interpretation will ultimately accelerate chemical process development, enhance raw material risk assessments, and ensure higher standards of drug purity and safety. openreview.netzamann-pharma.com

Table 3: Applications of Artificial Intelligence in the Impurity Research Lifecycle

Lifecycle StageAI ApplicationExpected Outcome
Route Design Predicts impurity formation pathways based on proposed reactants and conditions. chemical.aiSelection of synthetic routes that minimize byproduct formation from the outset. openreview.net
Process Development Analyzes high-throughput screening data to rapidly optimize reaction conditions. openreview.netFaster development of robust and efficient manufacturing processes.
Impurity Identification Predicts a candidate list of likely impurities for a given synthesis. researchgate.netNarrows the search space for structure elucidation, saving analytical time.
Structure Elucidation Interprets complex analytical data (e.g., MS/MS spectra) to propose chemical structures. researchgate.netAccelerates the identification of unknown impurities detected during analysis. openreview.net
Regulatory Compliance Automates the generation of comprehensive risk assessment reports and documentation. zamann-pharma.comStreamlines regulatory submissions and ensures data traceability. zamann-pharma.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Ketotifen impurity 3-d4 in pharmaceutical formulations?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm for baseline separation of the impurity from the parent compound. Validate the method using International Council for Harmonisation (ICH) guidelines for specificity, linearity (range: 0.1–10 µg/mL), accuracy (recovery: 95–105%), and precision (%RSD < 2%). Confirm structural identity via LC-MS/MS (electrospray ionization, positive ion mode) and compare fragmentation patterns with reference standards. For quantification, ensure deuterium labeling (d4) is accounted for in mass spectral analysis to avoid isotopic interference .

Q. How should researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH Q1A) for 6 months. Analyze samples monthly using validated HPLC to monitor degradation products. Include photostability testing (ICH Q1B) under UV and visible light. Compare results with stress-testing data (acid/base hydrolysis, oxidation with H₂O₂). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Ensure data integrity by adhering to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) .

Q. What criteria should guide the selection of reference standards for this compound?

  • Methodological Answer : Prioritize certified reference materials (CRMs) with ≥98% purity (validated by NMR and elemental analysis). Cross-validate standards using orthogonal techniques:

  • 1H/13C NMR : Confirm deuterium incorporation at specified positions (e.g., methyl groups).
  • High-resolution MS : Verify exact mass (e.g., m/z 425.18 for C₂₁H₁₉D₄N₃O₂S⁺).
  • Chromatographic co-injection : Match retention times and peak purity with synthetic batches.
    Document traceability to primary standards and ensure compliance with pharmacopeial monographs (e.g., USP Chapter 621) .

Advanced Research Questions

Q. How can researchers optimize synthetic pathways to minimize the formation of this compound during manufacturing?

  • Methodological Answer : Employ Design of Experiments (DoE) to evaluate critical process parameters (CPPs) such as reaction temperature (e.g., 25–60°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 0.5–2.0 mol%). Use LC-MS to track intermediate byproducts. Apply green chemistry principles (e.g., microwave-assisted synthesis) to reduce side reactions. Validate scalability using kilo-lab trials and statistical process control (SPC) charts. Compare impurity profiles with synthetic routes reported in patents (e.g., WO2017125897A1) .

Q. What experimental strategies reconcile discrepancies in reported toxicity profiles of this compound across studies?

  • Methodological Answer : Perform meta-analyses of existing in vitro (e.g., Ames test, micronucleus assay) and in vivo (rodent 28-day toxicity) data. Identify confounding variables:

  • Batch variability : Analyze impurity ratios (e.g., 0.1% vs. 1.0%) using ANOVA.
  • Assay sensitivity : Compare limits of detection (LOD) across methodologies (e.g., ELISA vs. LC-MS).
  • Species-specific metabolism : Conduct cross-species hepatocyte incubation studies.
    Use the PICO framework (Population: impurity; Intervention: toxicity assays; Comparison: control batches; Outcome: genotoxicity) to structure hypotheses .

Q. How can forced degradation studies elucidate the formation pathways of this compound under stress conditions?

  • Methodological Answer : Expose the parent compound to:

  • Acidic conditions : 0.1N HCl at 60°C for 24 hours.
  • Oxidative stress : 3% H₂O₂ at 40°C for 8 hours.
  • Photolysis : 1.2 million lux-hours UV exposure.
    Monitor degradation via LC-MS and isolate intermediates using preparative HPLC. Propose mechanistic pathways (e.g., Hofmann elimination, radical-mediated oxidation) using computational tools (Gaussian for DFT calculations). Cross-reference with published degradation profiles of structurally related antihistamines .

Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in this compound levels?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to raw chromatographic data (peak area, retention time) from 10+ batches. Calculate process capability indices (Cpk, Ppk) to assess control limits. Use Bayesian hierarchical modeling to account for nested variability (e.g., reactor vs. analyst effects). Validate reproducibility via inter-laboratory studies (ISO 5725) and report 95% confidence intervals for impurity quantitation .

Q. How should researchers address contradictions in impurity quantification when using different analytical platforms?

  • Methodological Answer : Perform cross-validation using:

  • HPLC-UV : Quantify at isosbestic points to minimize wavelength-dependent errors.
  • LC-MS/MS : Normalize against stable isotope-labeled internal standards (e.g., 13C-Ketotifen).
  • NMR : Integrate deuterium-decoupled spectra for precise impurity ratios.
    Use Bland-Altman plots to assess agreement between methods and identify systematic biases (e.g., matrix effects in MS). Publish raw datasets in FAIR-compliant repositories (e.g., Zenodo) to enable third-party verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.